Cetamolol
Overview
Description
Preparation Methods
Cetamolol can be synthesized through various methods. One common synthetic route involves the condensation of 2-(2-(3-(tert-butylamino)-2-hydroxypropoxy)phenoxy)-N-methylacetamide . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods often employ high-performance liquid chromatography (HPLC) and other chromatographic techniques to ensure the purity and enantiomeric separation of the compound .
Chemical Reactions Analysis
Cetamolol undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to form various reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Cetamolol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving beta-blockers and their interactions with other molecules.
Biology: this compound is used in research to understand the physiological effects of beta-blockers on biological systems.
Medicine: The compound is studied for its therapeutic potential in treating cardiovascular diseases and other medical conditions.
Industry: This compound is used in the development of pharmaceuticals and other products that require beta-blocking activity
Mechanism of Action
Cetamolol exerts its effects by blocking β1-adrenergic receptors, which are primarily found in the heart . By inhibiting these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . This mechanism of action makes it effective in treating conditions such as hypertension and arrhythmias .
Comparison with Similar Compounds
Cetamolol is similar to other beta-blockers, such as timolol and propranolol . it has unique properties that distinguish it from these compounds. For example, this compound has intrinsic sympathomimetic activity, which means it can partially activate beta-adrenergic receptors while blocking them . This property can result in fewer side effects compared to other beta-blockers . Similar compounds include:
- Timolol
- Propranolol
- Atenolol
- Metoprolol
Properties
IUPAC Name |
2-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-16(2,3)18-9-12(19)10-21-13-7-5-6-8-14(13)22-11-15(20)17-4/h5-8,12,18-19H,9-11H2,1-4H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCBNAVPISMFJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1OCC(=O)NC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77590-95-5 (hydrochloride) | |
Record name | Cetamolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034919987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20865739 | |
Record name | Cetamolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34919-98-7 | |
Record name | Cetamolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34919-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetamolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034919987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetamolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CETAMOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0VD1633O8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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